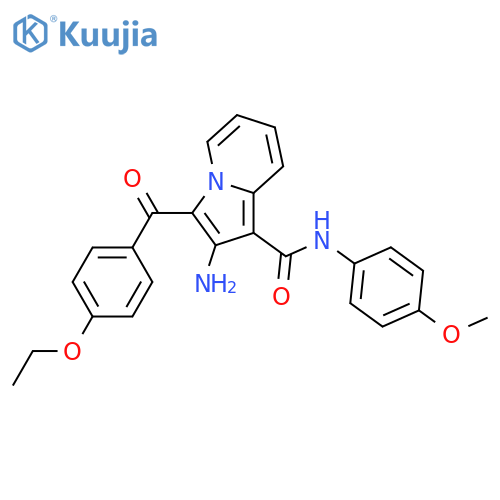

Cas no 903343-10-2 (2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide)

903343-10-2 structure

商品名:2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

CAS番号:903343-10-2

MF:C25H23N3O4

メガワット:429.467826128006

CID:5495207

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

-

- インチ: 1S/C25H23N3O4/c1-3-32-19-11-7-16(8-12-19)24(29)23-22(26)21(20-6-4-5-15-28(20)23)25(30)27-17-9-13-18(31-2)14-10-17/h4-15H,3,26H2,1-2H3,(H,27,30)

- InChIKey: KKRYTIRGKRWFET-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2=CC=C(OC)C=C2)=O)=C2N(C=CC=C2)C(C(=O)C2=CC=C(OCC)C=C2)=C1N

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2633-0211-4mg |

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |

903343-10-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2633-0211-15mg |

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |

903343-10-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2633-0211-2μmol |

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |

903343-10-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2633-0211-2mg |

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |

903343-10-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2633-0211-5μmol |

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |

903343-10-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2633-0211-1mg |

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |

903343-10-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2633-0211-75mg |

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |

903343-10-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2633-0211-100mg |

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |

903343-10-2 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2633-0211-5mg |

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |

903343-10-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2633-0211-3mg |

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |

903343-10-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 |

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

903343-10-2 (2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide) 関連製品

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 503537-97-1(4-bromooct-1-ene)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量